Bienvenue dans la boutique en ligne BenchChem!

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Crystallography Solid‑State Characterization Quality Control

Secure the definitive 2-fluoro-4-trifluoromethyl phenoxyacetamide scaffold for your SAR campaigns. This building block offers a unique electron-deficient aromatic system and primary amide H-bond donor/acceptor geometry that difluoro or unsubstituted analogs cannot replicate. The 98% purity grade eliminates pre-coupling purification, enabling direct integration into multi-parallel amide-bond formations. With a fully refined single-crystal structure (monoclinic P2₁/c) available for solid-form ID, it is the reliable choice for reproducible anti-inflammatory lead optimization and herbicide intermediate synthesis. Request bulk pricing for gram-scale procurement.

Molecular Formula C9H7F4NO2
Molecular Weight 237.154
CAS No. 2288709-57-7
Cat. No. B2968802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
CAS2288709-57-7
Molecular FormulaC9H7F4NO2
Molecular Weight237.154
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N
InChIInChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15)
InChIKeyQKUBVHGMTKEZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (CAS 2288709-57-7): Procurement-Grade Specifications and Key Structural Identifiers


2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide (CAS 2288709-57-7) is a synthetic phenoxyacetamide derivative characterized by a 2-fluoro-4-trifluoromethyl substitution pattern on the phenyl ring. With a molecular formula of C₉H₇F₄NO₂ and a molecular weight of 237.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research programs . The molecule contains a primary amide group and a phenoxy linkage, providing both hydrogen-bonding capabilities and conformational flexibility . Commercial availability typically ranges from 95% to 98% purity, with recommended storage under sealed, dry conditions at 2–8 °C .

Why 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide Cannot Be Interchanged with Other Phenoxyacetamide Building Blocks


Phenoxyacetamide derivatives are not interchangeable scaffolds; the precise position and electronic character of ring substituents govern both synthetic reactivity and biological target engagement. The combination of a 2-fluoro group and a 4-trifluoromethyl group in this compound creates a unique electron-deficient aromatic system that modulates nucleophilicity at the amide nitrogen, influences hydrogen-bonding geometry, and imparts distinct lipophilicity (cLogP ~2.4) compared to analogs lacking either fluorine substituent [1]. Substituting a compound such as 2-(2,4-difluorophenoxy)acetamide or an unsubstituted phenoxyacetamide would alter the partition coefficient, metabolic stability, and potential off-target binding profiles—risking reproducibility in structure–activity relationship (SAR) campaigns [2].

Quantitative Differentiation Evidence for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide: Comparator‑Based Procurement Guidance


Experimentally Determined Crystal Structure Provides Definitive Identity Confirmation Lacking for Closest Analogs

Single‑crystal X‑ray diffraction analysis confirms that 2‑[2‑fluoro‑4‑(trifluoromethyl)phenoxy]acetamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. In contrast, a search of the Cambridge Structural Database (CSD version 5.45, November 2025) reveals no published crystal structure for the direct analog 2‑(2,4‑difluorophenoxy)acetamide (CAS 399‑43‑9) [2]. The availability of a fully refined crystal structure enables unambiguous identity verification via powder X‑ray diffraction (PXRD) pattern matching, a capability not present for many comparator building blocks.

Crystallography Solid‑State Characterization Quality Control

Higher Commercial Purity Grade (98%) Relative to Standard Research‑Grade Specifications (95%)

Multiple reputable vendors supply 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide at a certified purity of 98% (HPLC) . This exceeds the typical 95% purity specification commonly offered for research‑grade phenoxyacetamide analogs such as 2-(2,4-difluorophenoxy)acetamide (benchchem.com specification) . Higher initial purity reduces the need for additional purification steps prior to use in sensitive coupling reactions or biological assays, directly lowering labor and solvent costs.

Purity Procurement Specifications Analytical Chemistry

Distinct Physicochemical Profile: Higher Molecular Weight and Lipophilicity Versus 2,4‑Difluoro Analog

The presence of a 4‑trifluoromethyl group in 2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide increases molecular weight to 237.15 g/mol and predicted lipophilicity (cLogP = 2.4) relative to 2-(2,4-difluorophenoxy)acetamide (MW = 187.14 g/mol, cLogP = 1.6) [1][2]. The additional CF₃ moiety also adds two extra hydrogen‑bond acceptors (total = 5) while maintaining the same number of hydrogen‑bond donors (1) and rotatable bonds (3) [1][2]. These differences translate into a 50% higher predicted lipophilicity, which can enhance passive membrane permeability while also increasing the risk of CYP450‑mediated metabolism [3].

Physicochemical Properties Drug‑Likeness SAR

Class‑Level Anti‑Inflammatory Activity: 2‑Fluoro‑4‑trifluoromethyl Substitution Contributes to Enhanced Potency in Phenoxyacetamide Derivatives

In a systematic evaluation of 2‑(substituted phenoxy)acetamide derivatives, compounds bearing electron‑withdrawing substituents at the ortho and para positions (including 2‑fluoro and 4‑trifluoromethyl groups) exhibited significant anti‑inflammatory activity in the carrageenan‑induced rat paw edema model [1]. For instance, compound 3a (2‑fluoro‑4‑trifluoromethylphenyl‑substituted) demonstrated 68% inhibition of paw edema at 50 mg/kg p.o., compared to 72% for the standard drug diclofenac sodium at the same dose [1]. While this data is not a direct head‑to‑head comparison with an unsubstituted phenoxyacetamide under identical conditions, the activity trend across the series indicates that the specific 2‑fluoro‑4‑trifluoromethyl pattern is associated with enhanced anti‑inflammatory efficacy relative to analogs lacking these substituents [1].

Anti‑inflammatory Phenoxyacetamide SAR Drug Discovery

Recommended Application Scenarios for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide Based on Quantitative Evidence


Medicinal Chemistry: Anti‑Inflammatory Lead Optimization and SAR Expansion

Researchers developing non‑steroidal anti‑inflammatory drug (NSAID) candidates can incorporate this compound as a core building block, leveraging the class‑level anti‑inflammatory activity observed for 2‑fluoro‑4‑trifluoromethyl‑substituted phenoxyacetamides (68% edema inhibition at 50 mg/kg) [1]. The higher purity grade (98%) reduces the need for pre‑screening purification, enabling direct coupling to amines or other pharmacophores in multi‑parallel synthesis workflows .

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

Given that trifluoromethyl‑ and fluoro‑substituted phenoxyacetamides have demonstrated herbicidal activity against dicotyledonous weeds at dosages as low as 75 g ai/ha [2], this compound serves as a privileged intermediate for synthesizing novel crop protection agents. Its distinct lipophilicity (cLogP=2.4) relative to difluoro analogs may enhance foliar uptake and translocation in plant tissues [3].

Solid‑State Characterization and Polymorph Screening

For laboratories engaged in solid‑form development, the availability of a fully refined single‑crystal structure (monoclinic P2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°) provides a definitive reference for PXRD pattern matching and polymorph identification [4]. This is particularly valuable when scaling up synthesis or preparing regulatory filings that require unambiguous solid‑state identity confirmation.

Fluorinated Building Block for Fragment‑Based Drug Discovery (FBDD)

The combination of a primary amide (H‑bond donor/acceptor) and a fluorinated aromatic ring makes this compound an attractive fragment for screening against targets that prefer electron‑deficient, lipophilic moieties. The additional hydrogen‑bond acceptors (5 vs. 3 for difluoro analogs) [3] expand the potential interaction landscape, while the increased molecular weight (237.15 g/mol) places it in the upper range of fragment‑sized molecules, balancing complexity with synthetic tractability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.